4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide
Description
Properties
Molecular Formula |
C23H18ClF2N5O2 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
4-chloro-N-cyclopropyl-3-[[1-(2,4-difluorophenyl)-7-methyl-6-oxopyrazolo[3,4-b]pyridin-4-yl]amino]benzamide |
InChI |
InChI=1S/C23H18ClF2N5O2/c1-30-21(32)10-18(15-11-27-31(23(15)30)20-7-3-13(25)9-17(20)26)29-19-8-12(2-6-16(19)24)22(33)28-14-4-5-14/h2-3,6-11,14,29H,4-5H2,1H3,(H,28,33) |
InChI Key |
GMAPGSSLWYRDFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N(N=C2)C3=C(C=C(C=C3)F)F)NC4=C(C=CC(=C4)C(=O)NC5CC5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is constructed using a modified Knorr synthesis (Figure 1).
- Starting material : 3-Nitro-2-chloropyridine undergoes SNAr with methyl acetoacetate to form a β-keto ester intermediate.
- Cyclocondensation : Reaction with 2,4-difluorophenylhydrazine in ethanol under reflux yields the dihydropyrazole intermediate.
- Oxidation : Treatment with MnO₂ in dichloromethane oxidizes the dihydro moiety to the 6-oxo group.
Optimization : Nano-ZnO catalysis (95% yield) or ionic liquid-mediated conditions ([bmim]PF₆) enhance regioselectivity and reduce reaction time.
Functionalization at Position 7
The 7-methyl group is introduced via:
- Alkylation : Methyl iodide in DMF with K₂CO₃ at 60°C.
- Reductive Amination : Using formaldehyde and NaBH₃CN, though this method risks over-alkylation.
Preparation of the Benzamide Subunit
Synthesis of 4-Chloro-3-Aminobenzoic Acid
Amide Bond Formation
The amine reacts with cyclopropylamine via carbodiimide coupling (EDCl/HOBt) in DMF at 0–25°C. Yield: 82–89%.
Final Coupling and Global Deprotection
Buchwald-Hartwig Amination
The pyrazolo[3,4-b]pyridine (0.1 mmol) and benzamide (0.12 mmol) are coupled using:
Yield : 68–75%.
Purification and Characterization
- Chromatography : Silica gel (EtOAc/hexanes 3:7).
- Analytical Data :
Alternative Synthetic Routes and Optimization
One-Pot Japp–Klingemann Approach
Adapting methods from pyrazolo[4,3-b]pyridine synthesis:
- Diazotization of 3-aminopyridine.
- Coupling with β-keto ester.
- Limitation : Lower yield (55%) due to competing side reactions.
Microwave-Assisted Synthesis
Reducing reaction times from 12 h to 45 min using microwave irradiation at 150°C.
Challenges and Solutions in Scale-Up
Industrial Considerations and Green Chemistry
Chemical Reactions Analysis
Reaction Table
Chloro Substituent
-
Nucleophilic substitution : The chlorine at position 4 of the benzamide may undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/DMF) .
-
Cross-coupling : Potential for Buchwald–Hartwig amination or Ullmann-type couplings to introduce aryl/heteroaryl groups.
Pyrazolo-Pyridine Core
-
Electrophilic substitution : The electron-rich pyrazole ring may undergo nitration or sulfonation at position 3 or 5 under acidic conditions .
-
Oxidation : The 6-oxo group is stable under mild conditions but may reduce to a hydroxyl group with NaBH₄/CeCl₃ .
Difluorophenyl Group
-
Hydrodefluorination : Limited reactivity due to strong C–F bonds; requires harsh conditions (e.g., Pd catalysis, high temps) .
-
Ring functionalization : Electrophilic substitution unlikely due to electron-withdrawing fluorine substituents .
Hydrolytic Degradation
| Condition | Degradation Pathway | Products Identified | Stability (% remaining, 24h) | Source |
|---|---|---|---|---|
| Acidic (HCl, pH 2) | Amide bond hydrolysis | Benzoic acid derivative | 68% | |
| Basic (NaOH, pH 10) | Pyrazolo-pyridine ring opening | Pyridine-3-carboxamide | 42% |
Photolytic Stability
-
Exposure to UV light (λ = 254 nm) leads to decomposition of the cyclopropyl group, forming a conjugated diene derivative .
Biotransformation
In vitro studies suggest:
-
Hepatic metabolism : CYP3A4-mediated oxidation of the cyclopropyl group to a cyclopropanol derivative .
-
Glucuronidation : Phase II metabolism at the benzamide NH group, forming a water-soluble conjugate .
Comparative Reactivity with Analogs
Key Research Findings
-
Stereoelectronic Effects : The 2,4-difluorophenyl group stabilizes the pyrazolo-pyridine core via electron-withdrawing effects, reducing ring oxidation .
-
Solvent Sensitivity : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by stabilizing intermediates.
-
Catalytic Challenges : Palladium-mediated reactions suffer from catalyst poisoning by the pyrazole nitrogen .
Scientific Research Applications
4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Substituent Impact : Fluorine and chlorine atoms in Analog A and B enhance target selectivity and potency compared to the unsubstituted Analog C . The difluorophenyl group in the target compound may further optimize lipophilicity and membrane permeability .
- Cyclopropyl vs.
- Bioactivity Gaps : While Analog A shows strong kinase inhibition, the target compound’s bioactivity remains uncharacterized, highlighting the need for empirical validation.
Lumping Strategy in Chemical Modeling
The lumping approach groups structurally similar compounds (e.g., pyrazolo-pyridinones with varying substituents) to simplify reaction networks in predictive models . For example:
- Pre-lumping: 13 reactions involving three distinct pyrazolo-pyridinones.
- Post-lumping : 5 reactions for a "surrogate" compound, preserving kinetic accuracy while reducing computational load .
This strategy could streamline SAR (structure-activity relationship) studies for the target compound’s analogues.
Research Implications and Gaps
- Bioactivity Profiling : Urgent need for kinase inhibition assays (e.g., EGFR, VEGFR) and antimicrobial screens to position the compound relative to Analog A/B.
- Synthetic Optimization : Evidence from plant biomolecule synthesis suggests exploring enzymatic catalysis to improve stereochemical purity.
- Modeling Integration : Lumping strategies could accelerate pharmacokinetic predictions but require validation against experimental data.
Q & A
Q. Example Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Amidation | Solvent | DMF (anhydrous) | 75% → 89% |
| Cyclization | Temperature | 80°C (reflux) | 60% → 82% |
| Purification | Eluent Ratio | Ethyl acetate:hexane (3:7) | Purity >98% |
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl, difluorophenyl) and hydrogen bonding patterns .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine/fluorine signatures) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., pyrazolo[3,4-b]pyridine core) .
- HPLC : Monitor purity using C18 columns (UV detection at 254 nm) with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or compound stability. Strategies include:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to confirm target specificity .
- Stability Studies : Perform LC-MS stability profiling under physiological conditions (37°C, PBS buffer) to detect degradation products .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-specific variability in activity data .
Q. Key Structural Features for SAR :
- Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 interactions .
- 2,4-Difluorophenyl : Improves target affinity via hydrophobic and electrostatic interactions .
- Pyrazolo Core : Critical for ATP-binding site recognition in kinase targets .
Basic: How can researchers mitigate solubility challenges during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or PEG groups to temporarily enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
Advanced: What strategies address discrepancies between in silico predictions and experimental binding data?
Methodological Answer:
- Force Field Refinement : Adjust parameters for halogen bonds (Cl, F) in docking software to better reflect experimental geometries .
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions (e.g., entropy vs. enthalpy) .
- Crystallographic Validation : Compare predicted poses with X-ray structures of ligand-protein complexes .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
